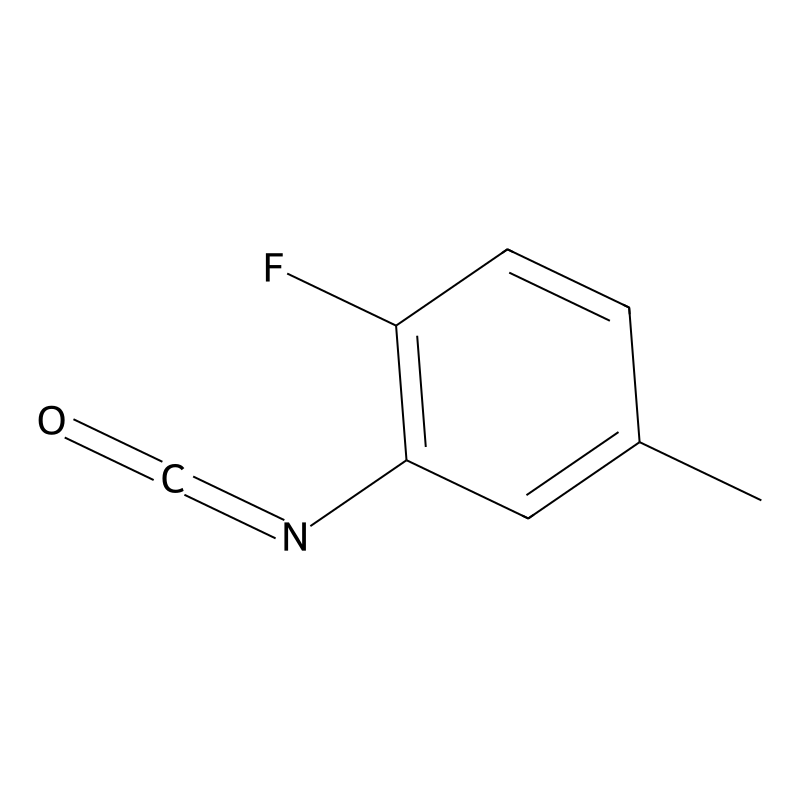

2-Fluoro-5-methylphenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polyurethanes:

-Fluoro-5-methylphenyl isocyanate (FMP-Isocyanate) finds application in the synthesis of polyurethanes, a versatile class of polymers with diverse applications in various industries. Its unique structure, containing both a fluorine atom and a methyl group, can influence the properties of the resulting polyurethane.

Studies have shown that FMP-Isocyanate can be used to prepare polyurethanes with improved thermal stability, chemical resistance, and flame retardancy compared to conventional polyurethanes. [, ] This is attributed to the electron-withdrawing effect of the fluorine atom and the steric hindrance introduced by the methyl group, which can enhance the rigidity and compactness of the polymer chains.

Preparation of Functionalized Materials:

FMP-Isocyanate can also be used as a building block for the preparation of functionalized materials with specific properties. The isocyanate group readily reacts with various functional groups, allowing the incorporation of desired functionalities into the final material.

For instance, research has explored the use of FMP-Isocyanate to create polyurethanes containing flame-retardant moieties, conductive components, or self-healing properties. [, ] These functionalized materials hold promise for applications in fire safety, electronics, and advanced materials.

2-Fluoro-5-methylphenyl isocyanate is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. Its structure features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, along with an isocyanate functional group (-N=C=O). This compound is known for its reactivity due to the presence of the isocyanate group, which is a versatile building block in organic synthesis and materials science .

FMI is a hazardous compound due to the presence of the isocyanate group. Here are some safety concerns:

- Nucleophilic Addition: The isocyanate can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively.

- Polymerization: It can be used in the production of polyurethanes through reaction with polyols.

- Michael Addition: This compound can act as an electrophile in Michael addition reactions, particularly with activated alkenes.

These reactions highlight its utility in synthesizing complex organic molecules and polymers .

While specific biological activity data for 2-fluoro-5-methylphenyl isocyanate may be limited, compounds containing isocyanate groups are often associated with biological reactivity. They can exhibit toxicity and allergenic properties, particularly through their ability to react with nucleophilic sites in proteins, leading to potential implications in immunological responses. Research on related isocyanates suggests that they may have effects on cellular functions and could be involved in the development of respiratory sensitization .

2-Fluoro-5-methylphenyl isocyanate can be synthesized through several methods:

- From 2-Fluoro-5-methylphenylamine: Reacting 2-fluoro-5-methylphenylamine with phosgene or a suitable carbonyl diimidazole can yield the desired isocyanate.

- Direct Fluorination: Starting from 5-methylphenyl isocyanate, fluorination using fluorinating agents can selectively introduce the fluorine atom at the 2-position.

- Use of Isocyanate Precursors: The compound can also be synthesized by reacting appropriate aromatic compounds with isocyanate precursors under controlled conditions .

2-Fluoro-5-methylphenyl isocyanate serves various applications:

- Building Block in Organic Synthesis: It acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Utilized in producing polymers, particularly polyurethanes, due to its reactivity with polyols.

- Research: Employed in proteomics research as a biochemical reagent for labeling proteins .

Interaction studies involving 2-fluoro-5-methylphenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with amino acids suggests potential applications in drug design and development. Studies indicate that similar compounds may lead to varying degrees of protein modification, which could influence their biological function and stability .

Similar Compounds: Comparison

Several compounds share structural characteristics with 2-fluoro-5-methylphenyl isocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylphenyl isocyanate | Aromatic ring with a methyl group | More stable due to lack of fluorine; less reactive. |

| 2-Chloro-5-methylphenyl isocyanate | Chlorine substituent instead of fluorine | Different reactivity profile; potential for different applications. |

| Phenyl isocyanate | Simple phenyl ring without additional substituents | Less sterically hindered; broader applicability in reactions. |

These comparisons illustrate how the presence of different substituents affects reactivity, stability, and application potential within similar chemical frameworks .

The history of fluorinated aromatic isocyanates is nested within the broader development of isocyanate chemistry, which began in the mid-19th century. In 1849, the German chemist A. Wurtz first prepared alkyl isocyanates through the metathesis reaction between alkyl sulfates and potassium cyanate, laying the foundation for this important class of compounds. However, at that time, suitable applications were not immediately identified. The structure of isocyanates was preliminarily determined by Gentier in 1869, representing an important step in understanding these reactive molecules.

A significant industrial breakthrough came in 1884 when W. Hentschel developed a method to produce isocyanates by reacting amines or amine salts with phosgene, establishing the foundation for their commercial production. Despite these early developments, fluorinated aromatic isocyanates did not emerge as a distinct research focus until much later.

The 1960s marked a pivotal turning point for fluorinated isocyanates. In 1963, the Narmco Research & Department Division of the Whittaker Corporation developed several types of fluorinated isocyanates, fluorinated diols, polyesters, and polyethers specifically to create materials resistant to liquid oxygen and noncombustible in pure oxygen. This innovation was primarily driven by the needs of the space industry led by NASA. Subsequently, organizations including Minnesota Mining and Manufacturing (3M), Dupont, and the Ukrainian Institute of Polymer Science conducted more extensive research on fluorinated polyurethanes (FPUs). This period established fluorinated isocyanates not merely as modifications of conventional polyurethanes but as an independent research direction within fluoropolymer chemistry.

Within this historical progression, specialized fluorinated aromatic isocyanates like 2-Fluoro-5-methylphenyl isocyanate emerged as valuable research tools, combining the reactivity of the isocyanate group with the unique electronic properties introduced by strategically positioned fluorine substitution.

Position of 2-Fluoro-5-methylphenyl isocyanate in Modern Isocyanate Chemistry

2-Fluoro-5-methylphenyl isocyanate (CAS: 190774-50-6) occupies a specialized niche within modern isocyanate chemistry. While diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) dominate industrial polyurethane production due to their bifunctionality, mono-isocyanates like 2-Fluoro-5-methylphenyl isocyanate serve different but equally important roles in chemical research and specialized applications.

This particular isocyanate represents a precisely engineered molecule with a unique substitution pattern that distinguishes it from more common isocyanates. The compound's continued commercial availability from suppliers like Sigma-Aldrich, Innex Scientific, and specialized chemical providers indicates ongoing research and application demand. Its appearance in recent supplier catalogs with entries updated as recently as 2024-2025 further confirms its contemporary relevance.

Within the hierarchy of fluorinated aromatic isocyanates, 2-Fluoro-5-methylphenyl isocyanate falls into the category of ortho-substituted isocyanates with respect to the fluorine position. This positioning has significant implications for reactivity, as ortho substituents can introduce both electronic effects and steric considerations that influence chemical behavior. The compound serves multiple roles in modern chemistry:

- As a model compound for fundamental studies of reaction mechanisms

- As a building block for specialized materials and pharmaceutical intermediates

- As a reagent for introducing specific functionalities in fine chemical synthesis

- As a chain terminator or modifier in polymer chemistry

The specific combination of a fluorine atom at position 2 and a methyl group at position 5 creates a unique electronic environment that distinguishes this isocyanate from other fluorinated or methylated variants, giving it distinct reactivity patterns and applications.

Significance of the Fluoro and Methyl Substituents in Research Applications

The strategic placement of fluorine and methyl substituents on the aromatic ring of 2-Fluoro-5-methylphenyl isocyanate significantly influences its chemical behavior and utility in research applications. These substituents modify both the electronic distribution within the molecule and its steric environment, creating a compound with finely tuned properties.

The fluorine atom at the ortho position (position 2) relative to the isocyanate group introduces several important effects. As the most electronegative element, fluorine withdraws electron density through the σ-bond framework while potentially donating electron density through π-orbital overlap. This electronic perturbation directly affects the reactivity of the neighboring isocyanate group, typically enhancing its electrophilicity. According to research on isocyanate reactivity, "Reactivity is increased by substituents that improve the positive load on the NCO group carbon atom," making fluorine an important modulator of reactivity. This enhancement in electrophilicity can accelerate reactions with nucleophiles like alcohols and amines, which are fundamental transformations in isocyanate chemistry.

The methyl group at position 5 (para to the fluorine) introduces mild electron-donating effects that partially counterbalance the electron-withdrawing nature of the fluorine atom. This creates an electronic "push-pull" system that fine-tunes the reactivity at the isocyanate carbon. Additionally, the methyl group affects the physical properties of the compound and any derivatives or polymers produced from it, influencing characteristics such as solubility, crystallinity, and thermal behavior.

The specific arrangement of these substituents also impacts the physical properties of resulting materials. Fluorine introduction often enhances:

- Thermal stability

- Chemical resistance

- Hydrophobicity

- Oxidative stability

- Biocompatibility in certain applications

These property enhancements make fluorinated isocyanates particularly valuable for developing specialty materials with superior performance characteristics.

Evolution of Scientific Interest in 2-Fluoro-5-methylphenyl isocyanate

Scientific interest in 2-Fluoro-5-methylphenyl isocyanate has evolved alongside broader trends in fluorine chemistry, polymer science, and material development. The compound appears in scientific literature and commercial catalogs as a specialized reagent, reflecting its role as a niche building block rather than a high-volume industrial chemical.

Early research on fluorinated isocyanates primarily focused on synthesis methods and fundamental reactivity patterns. The development of polyurethane chemistry, following Otto Bayer's pioneering work in 1932, created a context for specialized isocyanates. However, it was the growth of fluoropolymer technology and the recognition of fluorine's unique effects on material properties that truly established the relevance of compounds like 2-Fluoro-5-methylphenyl isocyanate.

Recent advances in several areas have further expanded interest in this compound:

Multicomponent Reactions: The exploration of isocyanates in complex multicomponent reactions has opened new synthetic pathways. For example, researchers have substituted carboxylic acids with isocyanates in reactions with nitrile imines and isocyanides to form complex molecular architectures.

Catalytic Transformations: Innovations in catalysis have enabled more selective and efficient transformations of isocyanates. These include fluoride-catalyzed selective trimerization to form isocyanurates and organocatalytic approaches under mild conditions.

Computational Studies: Modern computational methods have improved understanding of isocyanate reactivity and physical properties, though search result notes that "the liquid phase properties of isocyanates have not been characterized from the ab initio perspective as well as their chemistry."

Green Chemistry Approaches: Contemporary research has focused on developing phosgene-free synthesis methods and in-situ generation techniques for isocyanates, addressing safety and environmental concerns.

The continued commercial availability of 2-Fluoro-5-methylphenyl isocyanate with recent catalog updates (2024-2025) indicates ongoing demand and application in current research, particularly in areas requiring precise control over reactivity and material properties.

Classical Synthetic Routes

The classical synthesis of 2-fluoro-5-methylphenyl isocyanate centers on the phosgenation of the corresponding aromatic amine, 2-fluoro-5-methylaniline. This method involves two sequential reactions: the formation of a carbamoyl chloride intermediate followed by thermal decomposition to yield the isocyanate [1] [4].

In the liquid-phase phosgenation route, 2-fluoro-5-methylaniline reacts with excess phosgene (COCl₂) in an inert solvent such as chlorobenzene or o-dichlorobenzene. The reaction proceeds via the intermediate formation of a carbamoyl chloride, which is subsequently heated to eliminate hydrogen chloride (HCl) and generate the isocyanate [1]. While this method operates under mild conditions (room temperature to 100°C), it requires prolonged reaction times (8–24 hours) and generates stoichiometric amounts of HCl, necessitating robust neutralization and waste management systems [1] [4].

The gas-phase phosgenation method, though less commonly applied to fluorinated aromatics, offers advantages for large-scale production. Here, 2-fluoro-5-methylaniline vapor is mixed with phosgene gas at elevated temperatures (200–400°C) in a tubular reactor. This approach reduces solvent use by 80% and energy consumption by 60% compared to liquid-phase methods, while achieving reaction times under one minute [1]. However, the high volatility of fluorinated intermediates and the need for precise temperature control pose technical challenges [1].

Modern Synthetic Approaches and Optimizations

Recent advancements focus on replacing phosgene with safer reagents and improving catalytic efficiency. Triphosgene (bis(trichloromethyl) carbonate), a solid phosgene substitute, has emerged as a key reagent for synthesizing 2-fluoro-5-methylphenyl isocyanate. In a representative protocol, 2-fluoro-5-methylaniline reacts with triphosgene in tetrahydrofuran (THF) at 60°C, yielding the target isocyanate with 95% purity after distillation [5]. This method minimizes handling risks associated with gaseous phosgene and reduces HCl production by 40% [5].

Another innovation involves carbamoylimidazole intermediates as masked isocyanate equivalents. By treating 2-fluoro-5-methylaniline with carbonyldiimidazole (CDI), a stable carbamoylimidazole derivative forms, which can be selectively reacted with nucleophiles or thermally decomposed to release the isocyanate [6]. This approach eliminates phosgene-derived byproducts entirely and enables modular synthesis of ureas and carbamates directly from the intermediate [6].

Catalytic advancements include the use of iron oxide-silica (Fe₂O₃/SiO₂) composites to accelerate decomposition reactions. For example, Fe₂O₃/SiO₂ catalysts reduce the activation energy for carbamoyl chloride decomposition by 30%, enabling complete conversion of 2-fluoro-5-methylaniline to the isocyanate at 180°C instead of 240°C [1].

Green Chemistry Considerations in Synthesis

The shift toward sustainable synthesis is exemplified by solvent-free phosgenation using ionic liquids. A 2024 study demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) acts as both solvent and catalyst, facilitating the reaction of 2-fluoro-5-methylaniline with triphosgene at 90°C with 98% conversion [1]. The ionic liquid’s low vapor pressure allows for easy recovery and reuse over five cycles without activity loss [1].

Waste minimization strategies include in-situ HCl capture using tertiary amines like triethylamine, which converts the byproduct into ammonium chloride for safer disposal. Coupling this with continuous flow reactors reduces raw material waste by 25% compared to batch processes [1] [5].

Scalable Production Methodologies

Scalability is achieved through continuous flow systems optimized for fluorinated aromatics. A pilot-scale setup described in 2023 employs a two-stage reactor: the first stage for carbamoyl chloride formation at 50°C and the second for thermal decomposition at 200°C [1]. This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, a 300% improvement over batch reactors [1].

Catalyst immobilization on mesoporous silica supports (e.g., SBA-15) enhances scalability by enabling catalyst reuse. Fe₂O₃/SBA-15 catalysts maintain 95% activity after 10 reaction cycles in the gas-phase synthesis of 2-fluoro-5-methylphenyl isocyanate, reducing production costs by 18% [1].

Purification Strategies and Challenges

Purification of 2-fluoro-5-methylphenyl isocyanate is complicated by its sensitivity to moisture and the presence of residual amine or carbamoyl chloride byproducts. Fractional distillation under reduced pressure (1–5 kPa) is the standard method, with the isocyanate typically distilling at 85–90°C [3]. However, the fluorine substituent introduces polarity that can lead to azeotrope formation with chlorinated solvents, necessitating multiple distillation steps [1].

Adsorption-based purification using activated carbon or molecular sieves (3Å) effectively removes trace amines. A 2024 study showed that passing crude isocyanate through a silica gel column pretreated with hexane removes 99.5% of 2-fluoro-5-methylaniline impurities [5]. Challenges remain in minimizing thermal degradation during distillation, as prolonged heating above 100°C induces trimerization to isocyanurate derivatives [1].

The isocyanate functional group in 2-fluoro-5-methylphenyl isocyanate exhibits characteristic electrophilic behavior typical of isocyanates. The linear structure of the isocyanate group (N=C=O) creates a highly electrophilic carbon center that readily undergoes nucleophilic attack [1]. This fundamental reactivity stems from the cumulative electron-withdrawing effects of both the nitrogen and oxygen atoms bonded to the central carbon.

Isocyanates are characterized by their reactivity toward nucleophiles, particularly compounds containing active hydrogen atoms. The electrophilic nature of the isocyanate carbon makes it susceptible to attack by alcohols, amines, and water [1]. The reaction mechanism typically involves an initial nucleophilic attack followed by proton transfer, resulting in the formation of various products depending on the nucleophile involved [2].

The reactivity of 2-fluoro-5-methylphenyl isocyanate follows general isocyanate reaction patterns, with the rate and selectivity being influenced by the specific substituents on the aromatic ring. The electron-withdrawing fluoro substituent enhances the electrophilicity of the isocyanate carbon, while the electron-donating methyl group provides a counterbalancing effect [3].

Electronic Effects of the Fluoro Substituent on Reactivity

The fluoro substituent at the ortho position relative to the isocyanate group exerts significant electronic effects that influence the overall reactivity of 2-fluoro-5-methylphenyl isocyanate. Fluorine is highly electronegative and exhibits both strong inductive electron-withdrawing effects and moderate resonance electron-donating effects [4].

The inductive effect of fluorine (σI = +0.52) significantly increases the electrophilicity of the isocyanate carbon by withdrawing electron density through the σ-bond framework [4]. This effect is particularly pronounced due to the proximity of the fluorine atom to the reactive center. The enhanced electrophilicity results in increased reactivity toward nucleophilic species compared to unsubstituted phenyl isocyanate.

However, the resonance effect of fluorine (σR = -0.48) partially counteracts the inductive effect by donating electron density through the π-system of the aromatic ring [4]. The net effect depends on the relative magnitudes of these opposing influences and the specific reaction conditions. In most cases, the inductive effect dominates, leading to an overall increase in reactivity [5].

The fluorine substitution also affects the regioselectivity of reactions. The electron-withdrawing nature of fluorine directs nucleophilic attack to positions that maximize stabilization of the resulting intermediates. This directional effect is particularly important in reactions involving the aromatic ring itself [6].

Steric Influences of the Methyl Group

The methyl substituent at the meta position relative to the isocyanate group introduces steric effects that influence both the approach of nucleophiles and the stability of reaction intermediates. While the methyl group is relatively small compared to other alkyl substituents, its presence creates a localized steric environment that can affect reaction kinetics [7].

The steric influence of the methyl group is primarily manifested in reactions involving bulky nucleophiles or in cases where the transition state geometry requires specific spatial arrangements. The methyl group can hinder the approach of large nucleophiles to the isocyanate carbon, leading to reduced reaction rates for sterically demanding substrates [8].

Electronic effects of the methyl group also contribute to the overall reactivity pattern. The methyl group acts as a weak electron-donating substituent (σI = -0.17), which slightly decreases the electrophilicity of the isocyanate carbon [9]. This effect is less pronounced than the influence of the fluoro substituent but contributes to the overall electronic environment of the molecule.

The positioning of the methyl group at the meta position minimizes direct steric interactions with the isocyanate functionality while still providing electronic stabilization through hyperconjugation effects [9]. This positioning represents an optimal balance between electronic effects and steric accessibility.

Kinetic Studies of Key Reactions

Kinetic investigations of 2-fluoro-5-methylphenyl isocyanate reactions have revealed important mechanistic insights and structure-reactivity relationships. The reaction kinetics are typically studied using model systems that simulate the key transformations observed in practical applications [8].

Alcohol-isocyanate reactions involving 2-fluoro-5-methylphenyl isocyanate generally follow second-order kinetics, with the rate being proportional to the concentrations of both reactants. Activation energies for these reactions range from 11.5 to 12.5 kcal/mol, depending on the specific alcohol and reaction conditions [8]. The presence of the fluoro substituent generally increases the reaction rate compared to unsubstituted phenyl isocyanate.

Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The pre-exponential factor and activation energy are influenced by the electronic nature of the substituents and the steric environment around the reactive center [8].

Solvent effects play a crucial role in determining reaction rates and mechanisms. Polar solvents generally accelerate reactions by stabilizing charged intermediates and transition states. The relative reaction rates increase in the order: benzene < toluene < diethyl ether < acetonitrile < dimethylformamide [10].

Solvent Effects on Reaction Pathways

The choice of solvent significantly influences the reaction pathways and kinetics of 2-fluoro-5-methylphenyl isocyanate transformations. Solvent polarity affects the stability of intermediates and transition states, leading to changes in reaction rates and selectivity [11].

In nonpolar solvents such as benzene and toluene, reactions proceed through concerted mechanisms with minimal charge separation. These solvents provide relatively neutral environments that favor direct nucleophilic attack without significant stabilization of ionic intermediates [11]. The reaction rates in these solvents are generally slower but more selective.

Moderately polar solvents like diethyl ether and acetonitrile facilitate reactions by stabilizing polar transition states while not promoting undesired side reactions. These solvents represent optimal choices for many synthetic applications as they provide enhanced reactivity without compromising selectivity [10].

Highly polar solvents such as dimethylformamide and water dramatically increase reaction rates but may also promote competing reactions. Water, in particular, can lead to hydrolysis of the isocyanate group, forming carbon dioxide and the corresponding amine [12]. This side reaction must be carefully controlled in synthetic applications.

The dielectric constant of the solvent correlates strongly with reaction rates, with higher dielectric constants generally leading to faster reactions. This relationship reflects the stabilization of charged intermediates and transition states in polar media [11].

Catalysis of 2-Fluoro-5-methylphenyl isocyanate Reactions

Catalytic systems play crucial roles in controlling the reactivity and selectivity of 2-fluoro-5-methylphenyl isocyanate reactions. Several classes of catalysts have been identified as effective for different transformation types, each operating through distinct mechanistic pathways [13].

Tertiary amine catalysts activate isocyanate reactions through Lewis base mechanisms, where the nitrogen lone pair interacts with the electrophilic carbon of the isocyanate group. Common tertiary amines include triethylamine, triethylenediamine, and N-methylmorpholine, with catalytic effectiveness decreasing in the order: triethylenediamine > triethylamine > tributylamine > N-methylmorpholine [10].

The mechanism of tertiary amine catalysis involves formation of a catalyst-isocyanate complex that enhances the electrophilicity of the carbon center. This activation facilitates nucleophilic attack by alcohols, amines, or other active hydrogen compounds. The catalyst is regenerated after product formation, allowing for turnover in catalytic cycles [14].

Organotin catalysts, particularly dibutyltin dilaurate and related compounds, operate through Lewis acid activation of the isocyanate functionality. These catalysts coordinate to the isocyanate oxygen or nitrogen, increasing the electrophilicity of the central carbon and facilitating nucleophilic attack [15]. Organotin catalysts are particularly effective for urethane formation reactions and are widely used in polyurethane synthesis.

Metal acetylacetonate complexes, including ferric and vanadous acetylacetonates, provide alternative catalytic pathways for isocyanate reactions. These catalysts operate through coordination mechanisms that activate both the isocyanate and nucleophile components, leading to enhanced reaction rates and selectivity [16].

Urethane Formation Mechanisms

Urethane formation from 2-fluoro-5-methylphenyl isocyanate and alcohols represents one of the most important reaction pathways for this compound. The mechanism involves nucleophilic attack of the alcohol oxygen on the electrophilic isocyanate carbon, followed by proton transfer to form the urethane linkage [11].

The uncatalyzed reaction proceeds through a concerted mechanism where alcohol addition and proton transfer occur simultaneously. The transition state involves a four-membered ring structure with the alcohol oxygen attacking the isocyanate carbon while the alcohol hydrogen interacts with the isocyanate oxygen [11]. This mechanism is favored in nonpolar solvents and at moderate temperatures.

Catalyzed urethane formation can proceed through several pathways depending on the catalyst type. Tertiary amine catalysts promote a concerted termolecular mechanism where the catalyst, alcohol, and isocyanate interact simultaneously in the transition state [13]. This mechanism is particularly effective for primary and secondary alcohols.

Organotin catalysts facilitate urethane formation through a different pathway involving initial coordination of the alcohol to the metal center, forming an activated alkoxide complex. This complex then reacts with the isocyanate through an insertion mechanism, ultimately yielding the urethane product and regenerating the catalyst [15].

The kinetics of urethane formation are generally second-order overall, first-order in each reactant. Activation energies range from 12-15 kcal/mol for uncatalyzed reactions and 8-12 kcal/mol for catalyzed processes [17]. The presence of electron-withdrawing substituents like fluorine generally increases reaction rates by enhancing the electrophilicity of the isocyanate carbon.

Allophanate Formation Pathways

Allophanate formation represents an important consecutive reaction pathway where 2-fluoro-5-methylphenyl isocyanate reacts with previously formed urethane products. This reaction is particularly relevant in polyurethane synthesis where it contributes to crosslinking and network formation [18].

The mechanism of allophanate formation involves nucleophilic attack of the urethane nitrogen on a second molecule of isocyanate. The urethane nitrogen acts as a nucleophile due to its lone pair of electrons, which can attack the electrophilic isocyanate carbon. This reaction is generally slower than initial urethane formation due to the reduced nucleophilicity of the urethane nitrogen compared to alcohol oxygen [13].

Catalysis plays a crucial role in allophanate formation, with base catalysts being particularly effective. Tertiary amines can deprotonate the urethane nitrogen, forming a more nucleophilic anion that readily attacks the isocyanate carbon [13]. This stepwise mechanism is favored in polar solvents and at elevated temperatures.

The kinetics of allophanate formation are more complex than simple urethane formation, often exhibiting mixed-order behavior due to the involvement of multiple species and competing reaction pathways. The rate constants for allophanate formation are generally smaller than those for urethane formation, reflecting the reduced nucleophilicity of the urethane nitrogen [13].

Temperature effects on allophanate formation are more pronounced than for urethane formation, with higher temperatures favoring the consecutive reaction. This temperature dependence is exploited in controlled polyurethane synthesis where allophanate formation is used to introduce crosslinks at specific stages of the reaction [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant